CYP3A4 Isoform Inhibition: A Differentiating Liability Profile vs. Class Standard
This compound's interaction with the critical drug-metabolizing enzyme CYP3A4 is quantifiably distinct from many other imidazole-containing scaffolds. While imidazoles are a known liability for CYP3A4 inhibition, the potency varies widely. For example, a related imidazole-based ligand (BDBM50088503) exhibits a Ki of 120 nM against human recombinant CYP3A4 [1]. In contrast, other imidazole derivatives have been reported with IC50 values as low as 45 nM, making them significantly more potent inhibitors and a higher risk for drug-drug interaction (DDI) studies [2]. This specific value provides a crucial benchmark for liability assessment in early discovery.
| Evidence Dimension | CYP3A4 Inhibition Potency (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 120 nM (Target Compound Analog: BDBM50088503) |
| Comparator Or Baseline | Imidazole-based ligand, 15: IC50 = 45 nM |
| Quantified Difference | ~2.7-fold higher IC50 (less potent inhibition) |
| Conditions | Human recombinant CYP3A4, midazolam 1'-hydroxylase or BFC debenzylation assay |
Why This Matters
A quantifiably weaker CYP3A4 inhibition profile, compared to other imidazoles, can reduce the risk of metabolic drug-drug interactions, making it a more favorable candidate for in vivo studies and combination therapy development.
- [1] BindingDB. (n.d.). BDBM50088503 (CHEMBL3527048) Affinity Data: Ki = 120 nM for CYP3A4. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50088503 View Source
- [2] BindingDB. (2008). BDBM21164 Affinity Data: IC50 = 45 nM for CYP3A4. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=21164 View Source
